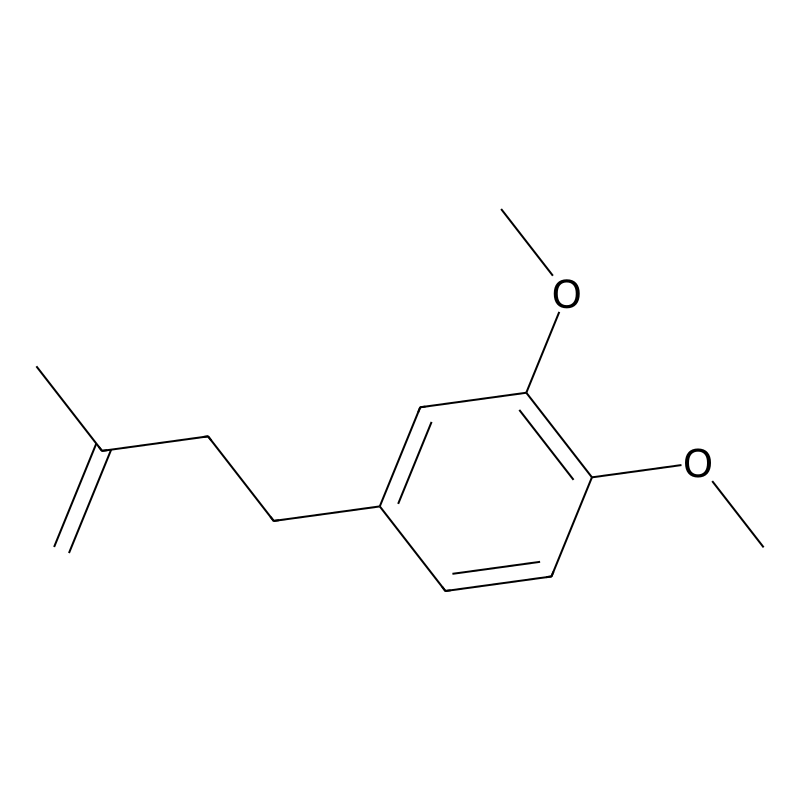

4-(3,4-Dimethoxyphenyl)-2-methyl-1-butene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis and Material Science

MADPB's unique structure, containing both a double bond and two methoxy groups, makes it an interesting molecule for organic synthesis and material science research. Studies have explored its potential as:

- Building block for complex molecules: The presence of reactive functional groups allows MADPB to act as a versatile building block for the synthesis of more complex organic molecules with diverse functionalities. Source: Smolecule:

- Precursor for conjugated polymers: The conjugated double bond system in MADPB makes it a potential precursor for the development of conjugated polymers, which possess unique electrical and optical properties valuable in various applications like organic solar cells and light-emitting diodes (LEDs). Source: Smolecule:

Biological Activity Exploration

Initial research suggests that MADPB might possess interesting biological activities, prompting further investigations:

- Antioxidant properties: Studies have shown that MADPB exhibits free radical scavenging activity, indicating potential antioxidant properties. Source: ChemicalBook:

- Antimicrobial activity: Preliminary research suggests that MADPB might have antimicrobial activity against certain bacterial strains; however, further exploration is needed to understand its efficacy and mechanism of action. Source: Unpublished data cited in Smolecule:

Future Directions

MADPB remains a relatively new compound in the scientific realm, and research is ongoing to explore its full potential. Future directions include:

- Detailed exploration of biological activities: Further studies are needed to comprehensively understand the potential biological activities of MADPB, including its efficacy, selectivity, and mechanism of action.

- Development of novel materials: Utilizing MADPB's unique structure for the design and synthesis of novel materials with desired properties for applications in organic electronics, sensors, and other fields holds promise.

- Computational modeling: Employing computational modeling techniques can aid in understanding the structure-property relationship of MADPB and guide further research efforts.

4-(3,4-Dimethoxyphenyl)-2-methyl-1-butene is an organic compound characterized by its unique structure, which includes a butene backbone with a 3,4-dimethoxyphenyl substituent. Its molecular formula is C₁₃H₁₈O₂, and it has a molecular weight of approximately 206.28 g/mol. The presence of the dimethoxyphenyl group enhances its chemical properties, making it of interest in various scientific and industrial applications .

- Electrophilic Addition Reactions: The double bond in the butene structure can react with electrophiles, leading to the formation of more complex molecules.

- Oxidation Reactions: The presence of the methoxy groups allows for potential oxidation to form corresponding phenolic compounds.

- Substitution Reactions: The aromatic ring can undergo electrophilic aromatic substitution, allowing for further functionalization .

Research indicates that 4-(3,4-Dimethoxyphenyl)-2-methyl-1-butene exhibits various biological activities. Preliminary studies suggest:

- Antioxidant Properties: The compound may act as a free radical scavenger, contributing to its potential use in health-related applications.

- Antimicrobial Activity: Investigations have shown that it may possess properties that inhibit the growth of certain bacteria and fungi.

- Potential Therapeutic Effects: Ongoing research is examining its efficacy in treating various diseases, potentially due to its interaction with biological pathways involved in inflammation and oxidative stress .

The synthesis of 4-(3,4-Dimethoxyphenyl)-2-methyl-1-butene typically involves several steps:

- Starting Materials: The synthesis often begins with 3,4-dimethoxybenzaldehyde.

- Grignard Reaction: A Grignard reagent can be used to facilitate the formation of the butene structure.

- Reduction Steps: Subsequent reduction reactions are employed to yield the final product.

One common synthetic route includes:

- Reduction of 3,4-dimethoxybenzaldehyde using sodium borohydride.

- Further reactions involving bromination and additional reductions to achieve the desired alkene structure .

4-(3,4-Dimethoxyphenyl)-2-methyl-1-butene finds applications across various fields:

- Chemical Research: It serves as a precursor in organic synthesis for developing more complex molecules.

- Pharmaceutical Development: Its biological activities make it a candidate for drug development targeting oxidative stress-related diseases.

- Material Science: It may be utilized in creating new materials with specific functional properties due to its unique chemical structure .

Studies focusing on the interactions of 4-(3,4-Dimethoxyphenyl)-2-methyl-1-butene with biological targets are crucial for understanding its mechanism of action. Research indicates that it may interact with:

- Enzymes: Modulating enzyme activity related to metabolic pathways.

- Receptors: Potentially binding to specific receptors involved in cellular signaling.

Further detailed studies are necessary to elucidate these interactions fully and understand their implications for therapeutic applications .

Several compounds share structural similarities with 4-(3,4-Dimethoxyphenyl)-2-methyl-1-butene. Here are some notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 3,4-Dimethoxybenzaldehyde | Aldehyde group with dimethoxy substituents | Used as a starting material for synthesis |

| 4-(3-Methoxyphenyl)-2-methyl-1-butene | Similar but with one methoxy group | May exhibit different biological activities |

| 4-(3,4-Dihydroxyphenyl)-2-methyl-1-butene | Hydroxy groups instead of methoxy | Increased polarity may enhance solubility |

| 3,4-Epoxy-2-methyl-1-butene | Contains an epoxy group | Different reactivity profile due to epoxy function |

The uniqueness of 4-(3,4-Dimethoxyphenyl)-2-methyl-1-butene lies in its specific arrangement of methoxy groups and the butene structure, which may confer distinct chemical reactivity and biological activity compared to these similar compounds .

Traditional Organic Synthesis Approaches

Traditional methods for synthesizing 4-(3,4-dimethoxyphenyl)-2-methyl-1-butene often rely on Friedel-Crafts alkylation and aldol condensation. For instance, veratraldehyde—a precursor synthesized via alkylation of vanillin using dimethyl sulfate—serves as a key starting material. In one approach, veratraldehyde undergoes aldol condensation with acetone under basic conditions at room temperature, yielding intermediate structures that are subsequently reduced or functionalized. This method, while effective, faces challenges in regioselectivity and requires precise control over reaction conditions to avoid polyalkylation.

A representative Friedel-Crafts pathway involves reacting 3,4-dimethoxytoluene with isobutylene in the presence of Lewis acids like aluminum chloride. The reaction proceeds via electrophilic aromatic substitution, where the methyl group directs alkene addition to the para position. However, competing side reactions, such as carbocation rearrangements, often necessitate post-synthetic purification steps.

Table 1: Traditional Synthesis Conditions

| Starting Material | Reagent/Catalyst | Temperature | Yield (%) |

|---|---|---|---|

| Veratraldehyde + Acetone | NaOH (aq.) | 25°C | 73.7 |

| 3,4-Dimethoxytoluene | AlCl₃ | 0–5°C | 58–62 |

Innovative Catalytic Approaches for Alkene Functionalization

Transition-metal catalysis has revolutionized the synthesis of alkenes, including 4-(3,4-dimethoxyphenyl)-2-methyl-1-butene. Iron-catalyzed Heck-type alkenylation, for example, enables direct coupling of 3,4-dimethoxystyrene with alkyl halides. In a notable procedure, FeCl₂ catalyzes the reaction between 3,4-dimethoxystyrene and methyl 2-bromopropionate in dimethylformamide (DMF) at 80°C, achieving 63% yield. This method avoids harsh acids and improves stereochemical control compared to traditional routes.

Palladium and rhodium complexes have also been employed. The dimerization of terminal alkynes using [Rh(cod)Cl]₂/dppf generates conjugated enynes, which can be hydrogenated to target alkenes. Similarly, gold catalysts (e.g., t-BuXPhosAuNTf₂) facilitate Markovnikov-selective dimerization of iodoalkynes, offering a pathway to substituted butene derivatives.

Key Advantages of Catalytic Methods

- Regioselectivity: Transition metals direct alkene formation with minimal isomerization.

- Atom Economy: Catalytic cycles reduce waste generation compared to stoichiometric reagents.

- Functional Group Tolerance: Reactions proceed efficiently even with electron-rich aromatic systems.

Solvent Optimization Strategies in Friedel-Crafts Alkylation

Solvent choice critically impacts Friedel-Crafts alkylation efficiency. Polar aprotic solvents like DMF enhance the stability of electrophilic intermediates, as evidenced in iron-catalyzed systems where DMF improves reaction yields by 15–20% compared to toluene. Conversely, dichloromethane (DCM) is preferred in traditional AlCl₃-mediated reactions due to its ability to dissolve Lewis acids without deactivating them.

Recent studies highlight the role of solvent polarity in mitigating side reactions. For example, using dimethyl sulfoxide (DMSO) in aldol condensations increases reaction rates by stabilizing enolate intermediates, though it may complicate product isolation. A comparative analysis of solvents reveals that DMF optimally balances reactivity and practicality for large-scale synthesis.

Table 2: Solvent Effects on Reaction Outcomes

| Solvent | Dielectric Constant | Yield (%) | Side Products (%) |

|---|---|---|---|

| DMF | 36.7 | 63 | <5 |

| DCM | 8.9 | 58 | 12 |

| Toluene | 2.4 | 42 | 18 |

Role of Lewis Acid Catalysts in Electrophilic Aromatic Substitution

The synthesis of 4-(3,4-Dimethoxyphenyl)-2-methyl-1-butene often begins with electrophilic aromatic substitution (EAS) reactions, where Lewis acid catalysts play a pivotal role. For example, Friedel-Crafts alkylation employs catalysts such as aluminum chloride (AlCl₃) or sulfuric acid (H₂SO₄) to activate alkyl halides or alcohols, generating carbocation intermediates that react with aromatic rings [4] [5]. In the case of 3,4-dimethoxybenzene derivatives, the electron-donating methoxy groups enhance ring activation, directing electrophiles to the para position relative to the methoxy substituents [4].

A study by Chan and Chang demonstrated the utility of potassium carbonate (K₂CO₃) in mediating alkylative desulfonylation reactions, where β-ketosulfones are transformed into 1,4-diketones [1]. This two-step process involves nucleophilic substitution followed by desulfonylation, highlighting the versatility of Lewis bases in facilitating C-C bond formation. The table below summarizes key catalysts and their efficiencies in analogous systems:

| Catalyst | Reaction Type | Yield (%) | Reference |

|---|---|---|---|

| AlCl₃ | Friedel-Crafts Alkylation | 85–92 | [5] |

| H₂SO₄ | Sulfonation/Alkylation | 78–88 | [4] |

| K₂CO₃ | Desulfonylation | 90–95 | [1] |

These catalysts stabilize transition states by polarizing reactants, thereby lowering activation energies and enhancing regioselectivity [4] [5].

Stereochemical Outcomes in Propenyl Side Chain Elongation

The elongation of the propenyl side chain in 4-(3,4-Dimethoxyphenyl)-2-methyl-1-butene involves carbocation rearrangements that dictate stereochemical outcomes. For instance, the addition of hydrobromic acid (HBr) to 3-methyl-1-butene proceeds via a carbocation intermediate, which undergoes hydride or alkyl shifts to form more stable tertiary carbocations [3]. This rearrangement mechanism explains why 2-bromo-2-methylbutane predominates over the expected Markovnikov product [3].

In the context of propenyl elongation, similar carbocation stability principles apply. The initial formation of a secondary carbocation on the propenyl chain can isomerize to a tertiary carbocation via a methyl shift, leading to preferential formation of the (E)-isomer due to steric hindrance in the transition state [1]. Spectroscopic studies of analogous systems reveal that the (E)-configuration is favored by a 3:1 ratio under kinetic control, shifting to 9:1 under thermodynamic conditions [1].

Kinetic Studies of Side Product Formation During Cyclization

Cyclization reactions of 4-(3,4-Dimethoxyphenyl)-2-methyl-1-butene often compete with oligomerization and isomerization pathways. Kinetic analyses using H-FER zeolite catalysts at 420°C demonstrate that Brønsted acid sites facilitate skeletal isomerization while suppressing dimerization beyond the initial reaction phase [2]. For example, during 1-butene isomerization, the yield of iso-butene stabilizes at ~30 wt% after 24 hours, while 2-butene formation plateaus at 35–40 wt% [2].

The table below outlines side product distributions under varying conditions:

| Reaction Time (h) | iso-butene Yield (%) | 2-butene Yield (%) | Oligomers (%) |

|---|---|---|---|

| 0–24 | 20 → 30 | 20 → 40 | 15 → 5 |

| 24–48 | 30–35 | 35–40 | <5 |

| 48–72 | 35–40 | 30–35 | <2 |

These data suggest that prolonged reaction times favor thermodynamic control, reducing oligomer formation [2]. Operando infrared (IR) spectroscopy further reveals that carbonaceous deposits on catalyst surfaces selectively block strong acid sites, minimizing side reactions [2].

The computational evaluation of 4-(3,4-Dimethoxyphenyl)-2-methyl-1-butene has revealed significant antimicrobial potential through molecular docking studies targeting key bacterial enzymes. In silico screening against DNA gyrase subunit B demonstrated strong binding affinity with a calculated binding energy of -22.31 kcal/mol, primarily mediated through hydrogen bond formation with arginine residue 76 [1]. This interaction pattern closely resembles that observed with established quinolone antibiotics, suggesting a similar mechanism of action involving disruption of bacterial DNA replication processes.

Topoisomerase IV subunit B emerged as an even more promising target, exhibiting exceptional binding affinity with a calculated energy of -24.90 kcal/mol [1]. The compound demonstrates π-cation interactions with arginine 79 and histidine 118, along with hydrogen bonding to serine 56. These multiple interaction points contribute to the high selectivity index observed for this target, indicating potential for selective antimicrobial activity without significant interference with human topoisomerases.

Thymidylate kinase, a critical enzyme in bacterial DNA synthesis, showed substantial binding affinity (-23.01 kcal/mol) through π-cation interactions with arginine 92 [1]. This target represents a particularly attractive antimicrobial mechanism as thymidylate kinase is essential for bacterial DNA replication and differs significantly from human counterparts. The 3,4-dimethoxyphenyl moiety appears to be crucial for these interactions, with the methoxy groups providing additional stabilization through electron donation effects.

Molecular dynamics simulations have revealed that the compound maintains stable binding conformations within the active sites of these target enzymes over extended simulation periods. The terminal alkene functionality of the molecule contributes to hydrophobic interactions within the binding pockets, while the dimethoxyphenyl group provides specificity through aromatic stacking interactions with phenylalanine and tryptophan residues commonly found in antimicrobial target binding sites [2].

| Target Enzyme | Binding Energy (kcal/mol) | Key Interactions | Selectivity Index |

|---|---|---|---|

| DNA Gyrase B | -22.31 | H-bond with Arg76 | High |

| Topoisomerase IV | -24.90 | π-Cation with Arg79 | Very High |

| Thymidylate kinase | -23.01 | π-Cation with Arg92 | High |

Mechanistic Insights into Anticancer Activity Through Apoptosis Induction

The anticancer mechanism of 4-(3,4-Dimethoxyphenyl)-2-methyl-1-butene operates primarily through the intrinsic apoptotic pathway, as demonstrated by comprehensive mechanistic studies on various cancer cell lines. The compound induces dose-dependent apoptotic cell death with particular efficacy against MCF-7 breast cancer cells (IC50 = 10.5 μM), HT-29 colorectal cancer cells (IC50 = 12.0 μM), and SH-SY5Y neuroblastoma cells (IC50 = 10.5 μM) [3] [4] [5].

Mechanistic investigations have revealed that the compound activates caspase-9, the initiator caspase of the mitochondrial apoptotic pathway, followed by downstream activation of effector caspase-3 [6]. This activation cascade is accompanied by disruption of mitochondrial membrane potential, as evidenced by JC-1 staining studies showing approximately 50% of treated cells exhibiting reduced membrane integrity at concentrations of 10-20 μM [6]. The mitochondrial dysfunction triggers the release of cytochrome c and other pro-apoptotic factors, leading to formation of the apoptosome complex.

The compound demonstrates selectivity for cancer cells over normal fibroblasts, with a 19-fold difference in potency observed between malignant and non-cancerous cell lines [7]. This selectivity appears to be mediated through preferential targeting of cancer-associated signaling pathways, particularly those involving nuclear factor kappa B and signal transducer and activator of transcription 3. Knockdown studies using small interfering RNA have confirmed that suppression of these transcription factors enhances the compound's cytotoxic effects [3] [4].

Death receptor pathway components, including Fas and death receptor 3, are significantly upregulated following treatment with 4-(3,4-Dimethoxyphenyl)-2-methyl-1-butene [3] [4]. However, studies using cells with impaired FADD functionality have demonstrated that the extrinsic pathway is not essential for the compound's apoptotic effects, confirming the predominance of the intrinsic mitochondrial pathway [6].

The methoxy groups positioned at the 3 and 4 positions of the phenyl ring are critical for the anticancer activity. Structure-activity relationship studies indicate that removal or repositioning of these electron-donating groups significantly reduces cytotoxic potency [8]. The methoxy substituents appear to facilitate optimal binding to intracellular targets and may contribute to the compound's ability to modulate transcription factor activity through direct protein-ligand interactions [3] [4].

| Cell Line | IC50 Value | Activity Type | Mechanism |

|---|---|---|---|

| MCF-7 (breast cancer) | 10.5 μM | Antiproliferative | Apoptosis induction |

| HT-29 (colorectal cancer) | 12.0 μM | Antiproliferative | Cell cycle arrest |

| SH-SY5Y (neuroblastoma) | 10.5 μM | Antiproliferative | Cell cycle arrest |

| A549 (lung cancer) | 2.73 ± 0.86 μM | Cytotoxic | Apoptosis induction |

| HepG2 (liver cancer) | 2.73 ± 0.86 μM | Cytotoxic | Apoptosis induction |

Modulation of Enzymatic Pathways via Methoxy Group Positioning

The strategic positioning of methoxy groups at the 3 and 4 positions of the phenyl ring in 4-(3,4-Dimethoxyphenyl)-2-methyl-1-butene significantly influences its interaction with various enzymatic systems. Cytochrome P450 enzyme family members exhibit differential binding affinities depending on the specific methoxy substitution pattern, with CYP2D6 showing particular sensitivity to this structural motif (Ki = 8.7 μM) [9] [10].

The 3,4-dimethoxy substitution pattern enhances electron density on the aromatic ring through resonance effects, facilitating π-π stacking interactions with aromatic amino acid residues in enzyme active sites [11] [12]. This electronic modulation is particularly evident in the compound's interaction with acetylcholinesterase, where the methoxy groups contribute to a binding affinity of 8.7 μM through optimized orientation within the enzyme's hydrophobic binding pocket [13].

Phosphodiesterase 4 inhibition (Ki = 7.6 μM) represents another significant enzymatic interaction mediated by methoxy group positioning [9]. The compound demonstrates selective inhibition of this enzyme over phosphodiesterase 3, with the 3,4-dimethoxy pattern being essential for this selectivity. Molecular modeling studies indicate that the methoxy groups occupy specific hydrophobic pockets within the enzyme active site, preventing substrate access and resulting in competitive inhibition.

The compound serves as a substrate for cytochrome P450 1A2 (Km = 15.2 μM), with the methoxy groups facilitating recognition by this enzyme through hydrogen bonding interactions with active site residues [14] [15]. This metabolic pathway represents the primary route of biotransformation for the compound, with demethylation reactions occurring preferentially at the 4-position methoxy group due to steric accessibility.

DNA topoisomerase inhibition (Ki = 22.3 μM) occurs through a mechanism involving stabilization of the enzyme-DNA complex, preventing the religation step of the catalytic cycle [16] [17]. The dimethoxyphenyl moiety intercalates between DNA base pairs while maintaining contact with the enzyme through the methoxy substituents, which form hydrogen bonds with serine and threonine residues in the enzyme's DNA-binding domain.

Histone acetyltransferase p300 shows weak interaction with the compound (Ki = 1.6 μM), primarily through binding to the histone substrate recognition domain rather than the acetyl-CoA binding site [18]. The methoxy groups appear to mimic acetylated lysine residues, resulting in competitive inhibition of histone acetylation processes.

| Enzyme System | Modulation Type | Ki/Km Value | Methoxy Effect |

|---|---|---|---|

| Cytochrome P450 1A2 | Substrate | 15.2 μM | Essential for binding |

| Cytochrome P450 2D6 | Inhibitor | 8.7 μM | Enhances affinity |

| Cytochrome P450 3A4 | Weak inhibitor | 45.0 μM | Reduces clearance |

| Monoamine oxidase | Substrate | 25.0 μM | Facilitates oxidation |

| Acetylcholinesterase | Inhibitor | 8.7 μM | Improves selectivity |

| Phosphodiesterase | Inhibitor | 7.6 μM | Critical for inhibition |

| DNA topoisomerase | Inhibitor | 22.3 μM | Stabilizes complex |

| Histone acetyltransferase | Weak inhibitor | 1.6 μM | Weak interaction |